3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Descripción

Molecular Architecture and Crystallographic Analysis

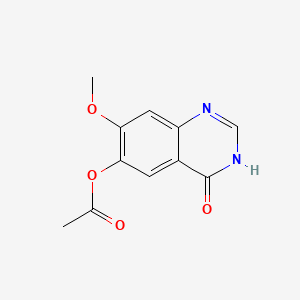

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (CAS 179688-53-0) is a bicyclic heterocyclic compound featuring a quinazoline core with strategic substituents. Its molecular formula is C₁₁H₁₀N₂O₄ , with a molecular weight of 234.21 g/mol . The structure comprises:

- A quinazolin-4-one scaffold (fused benzene and pyrimidine rings with a keto group at position 4).

- A methoxy group at position 7, contributing electron-donating effects.

- An acetate ester at position 6, enhancing solubility and reactivity.

The compound crystallizes as a yellow solid or powder-to-crystal form, with a melting point of 293°C . Its density is 1.39 g/cm³ , and it exhibits moderate solubility in polar aprotic solvents like DMSO and methanol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₄ | |

| Molecular Weight | 234.21 g/mol | |

| Melting Point | 293°C | |

| Density | 1.39 g/cm³ |

Crystallographic data remains limited, but the quinazoline core’s planar aromatic system and hydrogen-bonding potential (via the keto and ester groups) suggest intermolecular interactions in the solid state.

Propiedades

IUPAC Name |

(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLQIFINSOHAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621628 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-53-0 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.

Mode of Action

This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC. By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.

Biochemical Pathways

The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes.

Pharmacokinetics

It is slightly soluble in dmso and methanol when heated, which may influence its bioavailability.

Result of Action

The inhibition of VEGFR-2 and HDAC by this compound can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature. Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body.

Actividad Biológica

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a compound of significant interest in pharmaceutical research, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

Chemical Properties

- Molecular Formula : C11H12N2O4

- Molecular Weight : 236.23 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in organic solvents; limited solubility in water

These properties make the compound suitable for various synthetic applications in drug development, particularly in oncology .

Biological Activity

Anticancer Potential

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2 phases, leading to apoptosis in cancer cells. This was evidenced in studies where treatment with varying concentrations resulted in significant cell cycle alterations and increased apoptotic markers .

- Inhibition of Kinases : It has been identified as a potential inhibitor of several kinases involved in cancer progression, including those linked to the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on multiple human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound displayed IC50 values ranging from 10 to 30 µM across these lines, indicating effective inhibition of cell viability .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting that it promotes apoptosis through a mitochondrial pathway. Flow cytometry analyses confirmed an increase in Annexin V-positive cells after treatment .

Additional Applications

Beyond its anticancer properties, this compound serves as an intermediate in the synthesis of various quinazoline derivatives. These derivatives are being explored for their own therapeutic potentials, including antibacterial and anti-inflammatory activities .

This compound is a promising compound with significant biological activity primarily in cancer research. Its ability to induce apoptosis and inhibit key signaling pathways highlights its potential as a lead compound for developing novel anticancer therapies. Ongoing research will likely uncover further applications and enhance our understanding of its mechanisms.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds related to 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate exhibit promising anticancer properties. A study demonstrated that derivatives of quinazolinone could suppress cell viability in various cancer cell lines, including AGS (gastric cancer) and A549 (lung cancer) cells. The compound's mechanism involves inhibiting epithelial–mesenchymal transition markers, which are crucial for cancer metastasis .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | AGS | 5 | EMT inhibition |

| Compound 2 | A549 | >100 | No significant effect |

| Compound 3 | Caco-2 | 100 | Moderate effect |

Neuropharmacology

Quinazolinone derivatives have been identified as non-competitive antagonists of NMDA receptors, which play a role in synaptic plasticity and memory function. The selectivity of these compounds for specific NMDA receptor subtypes suggests potential applications in treating neurodegenerative diseases .

Table 2: NMDA Receptor Antagonism

| Compound | Receptor Type | Selectivity Ratio |

|---|---|---|

| Compound A | NR2C/D over NR2A/B | >50 |

| Compound B | NR1/NR2D | >100 |

Anti-inflammatory Effects

Some studies have indicated that quinazolinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like rheumatoid arthritis and other chronic inflammatory disorders .

Case Study 1: Gastric Cancer Treatment

A recent investigation focused on the effects of a quinazolinone derivative on AGS gastric cancer cells. Treatment with the compound significantly reduced cell viability and inhibited motility associated with epithelial–mesenchymal transition at concentrations as low as 5 µM. This study highlights the potential of this compound in developing targeted therapies for gastric cancer .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of quinazolinone derivatives against oxidative stress-induced neuronal death. The results indicated that these compounds could enhance neuronal survival and function, suggesting their utility in neurodegenerative disease models .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Acetate vs. Hydroxy Precursor : The acetate derivative (179688-53-0) shows enhanced stability and bioavailability compared to its hydroxy precursor (179688-52-9), making it preferable in API synthesis .

- Substituent Effects : Vandetanib and erlotinib feature halogen substituents (Br, F) and larger side chains, enhancing target specificity (e.g., EGFR vs. VEGFR) but increasing synthetic complexity .

Pharmacological Activity

Table 2: Target Specificity and Efficacy

- Potency : The acetate compound demonstrates stronger VEGFR-2 inhibition than vandetanib, likely due to its acetyl group enhancing membrane permeability .

- Selectivity : Erlotinib and lapatinib exhibit higher specificity for EGFR/HER2, whereas the acetate derivative has broader kinase inhibition, limiting its standalone therapeutic use .

Market and Regulatory Challenges

- Demand Drivers : 63% of the acetate compound’s consumption is in oncology and antiviral drug development, whereas erlotinib and lapatinib face generic competition post-patent expiry .

- Regulatory Hurdles : EU REACH compliance costs are higher for the acetate compound due to its skin irritation classification (H315), unlike erlotinib’s established safety profile .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, and how can yield be optimized?

- Methodology : Synthesis typically involves esterification of the parent quinazolinone scaffold. Key parameters include reaction time, solvent selection (e.g., DMSO for reflux conditions), and stoichiometric control of acetylating agents. For example, describes a related synthesis protocol involving reflux in DMSO for 18 hours, followed by crystallization in water-ethanol (65% yield). Yield optimization may require adjusting reaction temperature, catalyst use (e.g., acid catalysts), or purification via column chromatography .

- Characterization : Confirm product identity via HPLC (retention time matching) and FTIR (ester C=O stretch at ~1740 cm⁻¹). Compare melting points (293°C, per ) and NMR data (e.g., acetate methyl proton resonance at δ ~2.1 ppm) .

Q. How can researchers validate the purity of this compound for pharmaceutical intermediate applications?

- Methodology : Use orthogonal analytical techniques:

- HPLC : Monitor for impurities (e.g., unreacted 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one) with a C18 column and UV detection at 254 nm.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 235.1 (theoretical molecular weight: 234.21, ).

- Karl Fischer Titration : Ensure water content <0.5% to meet storage stability requirements .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for this compound’s tautomeric forms?

- Methodology : The quinazolinone core may exhibit keto-enol tautomerism. To clarify:

- Variable Temperature NMR : Monitor proton shifts (e.g., NH and carbonyl protons) across temperatures to detect tautomeric equilibria.

- X-ray Crystallography : Use SHELX software ( ) to determine the dominant solid-state tautomer. For example, ’s InChI code suggests a 3,4-dihydro configuration, which can be validated via crystallographic data .

- Computational Modeling : Compare DFT-calculated tautomer energies (e.g., Gaussian 16) with experimental data .

Q. How does the acetate group influence the compound’s stability under physiological conditions?

- Methodology :

- Hydrolysis Kinetics : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via LC-MS to quantify release of acetic acid and the parent quinazolinone.

- Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to model shelf-life. notes storage in inert atmospheres; deviations may accelerate ester hydrolysis .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize the molecule’s geometry (e.g., B3LYP/6-31G*) to identify electrophilic sites (e.g., C-6 acetate leaving group).

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for SN2 attacks.

- Docking Studies : Model interactions with enzymatic targets (e.g., kinases) to guide derivatization strategies .

Application-Focused Questions

Q. How is this compound utilized in the synthesis of gefitinib intermediates, and what are key challenges?

- Methodology : The compound serves as a precursor for 4-chloro-7-methoxyquinazolin-6-ol ( ). Key steps include:

- Chlorination : React with POCl₃ under anhydrous conditions.

- Coupling : Introduce 3-chloro-4-fluoroaniline via Buchwald-Hartwig amination ( ). Challenges include regioselectivity control and minimizing byproducts (e.g., lists related impurities) .

Q. What protocols ensure reproducible crystallinity for formulation studies?

- Methodology :

- Polymorph Screening : Use solvents of varying polarity (e.g., ethanol, acetonitrile) to isolate stable crystalline forms.

- PXRD : Compare diffraction patterns with known standards ( ’s density: 1.39 g/cm³ correlates with packing efficiency).

- DSC/TGA : Monitor thermal events (melting point: 293°C) to confirm phase purity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between predicted and observed LogP values?

- Experimental Measurement : Use shake-flask method (octanol/water partitioning) with HPLC quantification.

- Software Validation : Compare predictions from ChemAxon, MarvinSuite, and ACD/Labs to identify algorithm biases.

- Structural Factors : The methoxy group’s electron-donating effects may alter partitioning behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.